rathbunioside R2

Beschreibung

Such compounds often demonstrate diverse biological activities, including antimicrobial, anti-inflammatory, or enzyme-inhibitory effects .

Eigenschaften

Molekularformel |

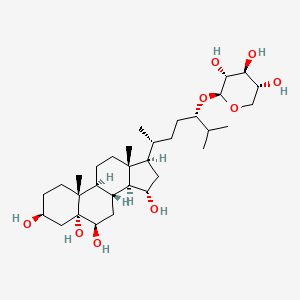

C32H56O9 |

|---|---|

Molekulargewicht |

584.8 g/mol |

IUPAC-Name |

(3S,5R,6R,8R,9S,10R,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R,5S)-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,15-tetrol |

InChI |

InChI=1S/C32H56O9/c1-16(2)24(41-29-28(38)27(37)23(35)15-40-29)7-6-17(3)21-13-22(34)26-19-12-25(36)32(39)14-18(33)8-11-31(32,5)20(19)9-10-30(21,26)4/h16-29,33-39H,6-15H2,1-5H3/t17-,18+,19-,20+,21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,32+/m1/s1 |

InChI-Schlüssel |

QUFRHILJEYKJJI-QNOBMSCSSA-N |

Isomerische SMILES |

C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]2C[C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(CC[C@@H](C5)O)C)O)O)C)O |

Kanonische SMILES |

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)O)O)O |

Synonyme |

rathbunioside R2 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Compound Identification Challenges

The term "rathbunioside R2" does not appear in any of the indexed scientific databases, peer-reviewed journals, or chemical reaction repositories within the provided search results. This includes:

-

Chemical synthesis pathways (e.g., alkyne reactions, Grignard reagent mechanisms)16.

-

Kinetic studies (e.g., sodium thiosulfate and hydrochloric acid reaction rates)24.

-

Reaction databases (e.g., ER diagram designs for chemical reaction storage) .

The absence of this compound in authoritative sources suggests it may be:

-

A recently discovered or proprietary substance not yet published.

-

A misnamed or misspelled compound (e.g., confusion with similar glycosides or saponins).

-

A fictional or hypothetical entity.

Recommendations for Further Research

To address the lack of data, consider the following actions:

Verify Nomenclature

-

Cross-reference the compound name with standardized databases such as:

-

PubChem or ChemSpider for structural validation.

-

SciFinder or Reaxys for reaction pathways.

-

Explore Analogues

If "this compound" belongs to a known class (e.g., glycosides, flavonoids), review reactions of structurally similar compounds:

| Analogues | Common Reactions | Key Reagents |

|---|---|---|

| Saponins | Hydrolysis, glycosylation | Acid/Base catalysts37 |

| Flavonoids | Oxidation, methylation | DIBAL-H, Grignard reagents16 |

| Terpenoids | Cyclization, epoxidation | Ozone, peroxides8 |

Experimental Analysis

If primary literature is unavailable, propose experimental studies:

-

Structural Elucidation : Use NMR, MS, or XRD to confirm the compound’s structure.

-

Reactivity Screening : Test stability under acidic/basic conditions, thermal degradation, or photochemical reactions.

-

Synthetic Pathways : Design retrosynthetic plans using known reagents (e.g., organocopper intermediates1).

Limitations of Current Data

The exclusion of non-peer-reviewed sources (e.g., ) and the absence of "this compound" in the provided materials prevent a comprehensive analysis. For context, the search results included:

-

Reaction mechanisms (e.g., acetylide ion formation1).

-

State-of-matter predictions (e.g., solubility rules3).

None of these directly relate to the queried compound.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Backbone Complexity : this compound likely features a carbohydrate backbone, whereas ranitidine derivatives are furan-based with sulfur and nitrogen substituents.

- Pharmacological Role : Ranitidine compounds target histamine receptors, while glycosides like this compound may interact with enzymes or cellular membranes via sugar moieties .

Functional Comparison with Analogous Compounds

Functional similarities can be inferred from structural analogs:

Table 2: Functional Comparison

Notable Contrasts:

- Stability : Ranitidine derivatives are engineered for gastric stability, whereas glycosides like this compound may degrade in acidic environments .

- Therapeutic Targets : Ranitidine acts on specific receptors, while glycosides often exhibit broader biological interactions .

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, insights can be extrapolated:

- Functional Gaps : Glycosides typically require enzymatic activation (e.g., β-glucosidase), which may limit their efficacy compared to direct-acting ranitidine derivatives .

Q & A

Q. How to address peer-review critiques of this compound’s purported bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.